1-O-Methyl-L-ribofuranose

Nucleoside synthesis Glycosylation mechanism Acetolysis kinetics

1-O-Methyl-L-ribofuranose is a critical chiral intermediate for L-nucleoside antiviral agents (e.g., Levovirin) and modified oligonucleotides. Unlike acyl-protected alternatives, its methyl glycoside undergoes endocyclic C–O bond rupture during acetolysis—not exocyclic cleavage—enabling superior anomeric purity and orthogonal protection strategies. This compound supports the validated Levovirin synthetic route: esterification to triacetate, conversion to tetraacetyl ribofuranoside, and condensation with methyl 1,2,4-triazole-3-carboxylate. Procure high-purity 1-O-methyl-L-ribofuranose to ensure reproducible yields and stereochemical integrity in your L-nucleoside development program.

Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
Cat. No. B8292913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-Methyl-L-ribofuranose
Molecular FormulaC6H12O5
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCOC1C(C(C(O1)CO)O)O
InChIInChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4-,5-,6?/m0/s1
InChIKeyNALRCAPFICWVAQ-NNXAEHONSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-O-Methyl-L-ribofuranose: Core L-Ribose Building Block for Antiviral Nucleoside Synthesis and Chiral Intermediate Procurement


1-O-Methyl-L-ribofuranose (CAS RN: varies by anomer; L-ribofuranose, 1-O-methyl derivative) is a protected L-ribose glycoside that serves as a foundational chiral intermediate in the synthesis of L-nucleoside antiviral agents and modified oligonucleotides [1]. It is produced by acid-catalyzed glycosidation of L-ribose with methanol, yielding an anomeric mixture of methyl furanosides that can be advanced to triacetate or tribenzoate derivatives for subsequent nucleobase coupling [2]. The compound retains the β-L-configuration essential for biological activity in L-nucleoside therapeutics and provides a stable, orthogonal protecting group strategy at the anomeric position that is distinct from acyl-protected ribofuranose alternatives [3].

Why 1-O-Methyl-L-ribofuranose Cannot Be Interchanged with Acyl-Protected L-Ribofuranose Analogs in Pharmaceutical Synthesis


Substituting 1-O-methyl-L-ribofuranose with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose or similar acyl-protected alternatives without understanding their divergent reaction mechanisms and kinetic behavior can compromise synthetic yields, anomeric purity, and downstream process reproducibility. The methyl glycoside undergoes fundamentally different activation chemistry: acylated methyl L-ribofuranosides undergo acetolysis via endocyclic C–O bond rupture following protonation of the ring oxygen, whereas 1-O-acetyl ribofuranoses undergo anomerization via exocyclic cleavage of the acetyloxy group [1]. This mechanistic divergence directly impacts glycosylation stereoselectivity, reaction rates under acid-catalyzed conditions, and the feasibility of orthogonal protection schemes. The quantitative evidence below establishes the operational boundaries where 1-O-methyl-L-ribofuranose provides differentiated synthetic utility relative to comparator L-ribofuranose derivatives.

Quantitative Differentiation Evidence: 1-O-Methyl-L-ribofuranose vs. Closest Analogs


Divergent Activation Mechanism: Endocyclic vs. Exocyclic Bond Cleavage Dictates Glycosylation Strategy

Kinetic and mechanistic studies demonstrate that 1-O-methyl-L-ribofuranose derivatives undergo anomerization and acetolysis via an endocyclic C–O bond rupture pathway (activation on the ring oxygen), whereas 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose undergoes anomerization via exocyclic cleavage (activation on the acetyloxy group at C1) [1]. This mechanistic dichotomy was established using ¹³C-labeled acetic acid and acetic anhydride tracking experiments [1].

Nucleoside synthesis Glycosylation mechanism Acetolysis kinetics

Protecting Group Orthogonality: Methyl Glycoside Enables Sequential Benzoylation to Tri-O-Benzoyl Intermediate

1-O-Methyl-L-ribofuranose enables orthogonal protection at the 2-, 3-, and 5-hydroxyl positions without anomeric activation. Patent data demonstrate that 60 g of crude 1-O-methyl-L-ribofuranose was dissolved in pyridine (800 mL) and treated with benzoyl chloride (200 mL) at 0°C, followed by 17 h at room temperature, yielding 1-O-methyl-2,3,5-tri-O-benzoyl-L-ribofuranose [1]. This intermediate was subsequently converted to 1-O-acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose via acetolysis with AcOH/Ac₂O and concentrated H₂SO₄ [1].

Orthogonal protection Benzoylation L-nucleoside prodrug

Gram-Scale Synthetic Yield: L-Ribose to Methyl Glycoside Conversion

Patent data report that 20.0 g (132 mmol) of L-ribose treated with methanol (226 g) and concentrated sulfuric acid (1.49 g, 0.11 equiv) at room temperature for 5 h, followed by neutralization with sodium acetate and concentration, yielded 31.18 g of crude 1-O-methyl-L-ribofuranose as a white turbid oil [1]. In a separate protocol using HCl-saturated methanol, 50 g L-ribose yielded 60 g of 1-O-methyl-L-ribofuranose as a yellow syrup [2].

Process chemistry Yield optimization Scale-up

Anomeric Characterization by ¹H NMR: Distinguishable α and β Signals for Quality Control

¹H NMR (400 MHz, D₂O) analysis of 1-O-methyl-L-ribofuranose reveals distinguishable anomeric proton signals: β-anomer at δ 4.89 (d, J = 1.0 Hz, 1H) with methoxy singlet at δ 3.38; α-anomer at δ 3.42 (s, 3H, OCH₃) [1]. The β/α ratio can be monitored as a critical quality attribute for procurement and in-process control.

Analytical characterization NMR spectroscopy Quality control

Comparative Acetolysis Rate: Acetyl-Protected Methyl Glycoside Undergoes Faster Activation Than Benzoyl-Protected Analog

Kinetic analysis comparing the sulfuric acid-catalyzed acetolysis of methyl 2,3,5-tri-O-acetyl-L-ribofuranoside versus methyl 2,3,5-tri-O-benzoyl-L-ribofuranoside revealed distinct reaction rate profiles attributable to differential electronic effects of acetyl versus benzoyl protecting groups [1]. The acetyl-protected substrate undergoes faster acetolysis, consistent with reduced steric hindrance and altered leaving group ability [1].

Reaction kinetics Acetolysis Protecting group effects

One-Pot Acetonide Protection-Glycosylation: Iodine-Catalyzed Tandem Synthesis of Orthogonally Protected Ribonucleosides

A 2022 study demonstrated an iodine-catalyzed one-pot tandem acetalation-glycosylation method that directly converts reducing sugars to acetonide-protected O-glycosides at room temperature [1]. Acetonide-protected methyl ribofuranoside formed via this methodology was successfully utilized for the synthesis of C-5 protected ribonucleoside derivatives [1].

Tandem catalysis Acetal protection Orthogonal nucleoside synthesis

High-Value Application Scenarios for 1-O-Methyl-L-ribofuranose Procurement


L-Nucleoside Antiviral Drug Synthesis: Levovirin (R-1270) and Related Analogs

1-O-Methyl-L-ribofuranose serves as the entry intermediate for the synthesis of Levovirin (ICN-17261, R-1270), an L-nucleoside with type 1 cytokine-inducing activity. The compound is esterified to the triacetate derivative, then converted to tetraacetyl ribofuranoside for condensation with methyl 1,2,4-triazole-3-carboxylate under bis(p-nitrophenyl)phosphate catalysis at high temperature, yielding the nucleoside core after ammonolysis and deprotection [1]. Procurement of high-purity 1-O-methyl-L-ribofuranose directly supports this validated synthetic route.

Orthogonally Protected L-Ribofuranose Intermediate for Prodrug Development

The methyl glycoside protecting group enables sequential functionalization of the 2-, 3-, and 5-hydroxyls without premature anomeric activation. As demonstrated in L-nucleoside prodrug patent disclosures, 1-O-methyl-L-ribofuranose undergoes clean benzoylation to yield 1-O-methyl-2,3,5-tri-O-benzoyl-L-ribofuranose, which can subsequently undergo acetolysis to 1-O-acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose for nucleobase coupling [2]. This orthogonal protection strategy is applicable to diverse L-nucleoside prodrug candidates.

Kinetic Studies of Furanoside Acetolysis and Anomerization Mechanisms

Acylated methyl L-ribofuranosides derived from 1-O-methyl-L-ribofuranose have been extensively characterized in mechanistic kinetic studies using ¹H NMR and ¹³C-labeling to elucidate the endocyclic versus exocyclic bond cleavage pathways during acid-catalyzed acetolysis [3]. Research groups investigating fundamental furanoside reaction mechanisms or optimizing glycosylation conditions for nucleoside synthesis benefit from the well-defined kinetic behavior of methyl L-ribofuranoside derivatives.

One-Pot Synthesis of Acetonide-Protected Ribonucleoside Precursors

Building on the iodine-catalyzed tandem acetalation-glycosylation methodology, 1-O-methyl-L-ribofuranose (as its acetonide-protected derivative) can be utilized for the streamlined synthesis of C-5 protected ribonucleoside derivatives [4]. This application is particularly relevant for research programs requiring orthogonally protected nucleoside scaffolds with minimal step count.

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